REACTION_CXSMILES
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[NH:1]=[C:2]([NH:10][OH:11])[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=1.[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:12][C:13]1[O:11][N:10]=[C:2]([C:3]2[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=2)[N:1]=1
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Name
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|
Quantity
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8.6 g
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Type
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reactant
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Smiles
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N=C(C1=NC=C(C=C1)Br)NO
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was refluxed for one day
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Duration
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1 d
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Type
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CUSTOM
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Details
|
After completion of the reaction
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Name
|
|
Type
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product
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Smiles
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CC1=NC(=NO1)C1=NC=C(C=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |